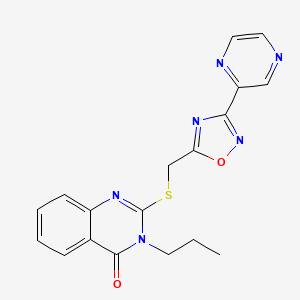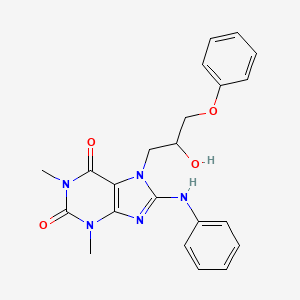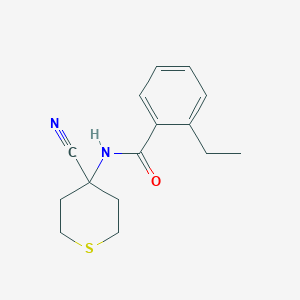![molecular formula C16H11F3N2O3 B2915669 N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide CAS No. 1645355-24-3](/img/structure/B2915669.png)
N-[Cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the cyano group might be introduced through a cyanation reaction, the trifluoro group through a halogenation reaction with fluorine, and the amide group through a condensation reaction .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For instance, the cyano group is a strong electron-withdrawing group, which could make the compound reactive towards nucleophiles. The amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the polar amide and hydroxy groups could make the compound soluble in polar solvents. The trifluoro group could increase the compound’s stability and lipophilicity .科学的研究の応用
Biotransformation and Metabolism
One area of significant interest in scientific research is the biotransformation and metabolism of chemical compounds within living organisms. Studies like the biotransformation of 1,5-benzodiazepine derivatives in humans demonstrate the complexity of metabolic pathways and the formation of various metabolites from parent compounds (Alton et al., 1975). These processes are crucial for understanding how substances are broken down in the body and their potential impacts on health.
Environmental Health and Toxicology
Research into the effects of various compounds on health and the environment is another critical area. For instance, studies on the occurrence and human exposure to parabens and bisphenol A diglycidyl ether (BADGE) in indoor dust across different countries highlight the ubiquitous presence of these compounds and their potential health implications (Wang et al., 2012). Such research underscores the importance of monitoring and regulating chemical substances in our surroundings.
Pharmacokinetics and Drug Interactions
Understanding the pharmacokinetics and interactions of chemicals within biological systems is crucial for drug development and safety. For example, studies on the pharmacokinetics of MDMA (ecstasy) reveal how variations in metabolic pathways, such as those influenced by CYP2D6 enzyme activity, affect drug concentrations and potential toxicity in humans (de la Torre et al., 2000). This research is vital for understanding the safe and effective use of pharmaceuticals.
Immunomodulatory Effects
Research into the immunomodulatory effects of compounds, such as retinoids, on cancer and immune response is another area of focus. Studies have shown that certain retinoids can enhance natural killer (NK) cell activity in humans, suggesting potential applications in cancer prevention and therapy (Villa et al., 1993). This line of investigation demonstrates the potential for chemicals to modulate the immune system in beneficial ways.
Safety and Hazards
特性
IUPAC Name |
N-[cyano-(2-methoxyphenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3/c1-24-12-5-3-2-4-8(12)11(7-20)21-16(23)9-6-10(17)14(19)15(22)13(9)18/h2-6,11,22H,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEQZFFVIAWTJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)NC(=O)C2=CC(=C(C(=C2F)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-((4-methoxyphenyl)amino)-6,7,8,9-tetrahydrobenzo[4,5]thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B2915590.png)










